molecular formula C18H17BrN2O3 B11698970 2-Bromoethyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Bromoethyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11698970
M. Wt: 389.2 g/mol
InChI Key: FPFZIRJBCHQLBL-UHFFFAOYSA-N
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Description

2-Bromoethyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives

Preparation Methods

The synthesis of 2-Bromoethyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. The starting materials often include naphthalene derivatives and pyrimidine precursors. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles under suitable conditions. Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure settings.

Scientific Research Applications

2-Bromoethyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-Bromoethyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include other tetrahydropyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C18H17BrN2O3

Molecular Weight

389.2 g/mol

IUPAC Name

2-bromoethyl 6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H17BrN2O3/c1-11-15(17(22)24-10-9-19)16(21-18(23)20-11)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,16H,9-10H2,1H3,(H2,20,21,23)

InChI Key

FPFZIRJBCHQLBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC3=CC=CC=C32)C(=O)OCCBr

Origin of Product

United States

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